molecular formula C15H19N5O2 B10968418 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-hydrazinyl-2-oxoacetamide

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-hydrazinyl-2-oxoacetamide

Cat. No.: B10968418
M. Wt: 301.34 g/mol
InChI Key: RQHBNSRNADTUPF-UHFFFAOYSA-N
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Description

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-HYDRAZINO-2-OXOACETAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrazole ring substituted with dimethyl and methylbenzyl groups, along with a hydrazino oxoacetamide moiety. This unique combination of functional groups makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-HYDRAZINO-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole with appropriate reagents under controlled conditions. The hydrazino oxoacetamide moiety is then introduced through a series of reactions involving hydrazine and oxoacetic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-HYDRAZINO-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazino or oxoacetamide groups.

    Substitution: The aromatic ring and pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxo derivatives, while substitution reactions could introduce new functional groups onto the aromatic or pyrazole rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-HYDRAZINO-2-OXOACETAMIDE exerts its effects depends on its interactions with molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
  • N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide

Uniqueness

Compared to similar compounds, N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-HYDRAZINO-2-OXOACETAMIDE has a unique combination of functional groups that allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-2-hydrazinyl-2-oxoacetamide

InChI

InChI=1S/C15H19N5O2/c1-9-6-4-5-7-12(9)8-20-11(3)13(10(2)19-20)17-14(21)15(22)18-16/h4-7H,8,16H2,1-3H3,(H,17,21)(H,18,22)

InChI Key

RQHBNSRNADTUPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C(=O)NN)C

Origin of Product

United States

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